5-Iodooxan-2-ol
Description
5-Iodooxan-2-ol is an iodinated derivative of oxane (tetrahydropyran), featuring a hydroxyl group at the 2-position and an iodine atom at the 5-position. These compounds often serve as intermediates in drug synthesis or biochemical probes due to iodine’s polarizable nature and ability to participate in halogen bonding .
Properties
CAS No. |
645413-13-4 |
|---|---|
Molecular Formula |
C5H9IO2 |
Molecular Weight |
228.03 g/mol |
IUPAC Name |
5-iodooxan-2-ol |
InChI |
InChI=1S/C5H9IO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2 |
InChI Key |
FGCUQNQYFCYWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodotetrahydro-2H-pyran-2-ol can be achieved through several methods. One common approach involves the iodination of tetrahydro-2H-pyran-2-ol. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the use of iodine monochloride (ICl) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 5-Iodotetrahydro-2H-pyran-2-ol typically involves large-scale iodination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent over-iodination and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Iodotetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form tetrahydro-2H-pyran-2-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of tetrahydro-2H-pyran-2-ol derivatives.
Oxidation: Formation of 2-oxo-tetrahydropyran.
Reduction: Formation of tetrahydro-2H-pyran-2-ol.
Scientific Research Applications
5-Iodotetrahydro-2H-pyran-2-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodotetrahydro-2H-pyran-2-ol involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interaction with enzymes and receptors . The tetrahydropyran ring provides a stable scaffold that can be modified to enhance the compound’s activity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Iodooxan-2-ol with structurally or functionally related iodinated compounds, focusing on synthesis, physicochemical properties, stability, and applications.
Structural and Functional Analogues
5-Iodouracil (CAS: Not specified) Structure: Uracil derivative with iodine at the 5-position. Synthesis: Prepared via alkylation of 5-iodouracil using K₂CO₃ and DMSO at 80°C, followed by purification via silica gel chromatography (hexane:ethyl acetate) . Applications: Used in nucleoside analogs for antiviral or anticancer research. Key Differences: Unlike 5-Iodooxan-2-ol, 5-iodouracil lacks an oxane ring, resulting in different solubility and reactivity profiles.
5-(3-Iodopropyl)oxolan-2-one (CAS: 404003-36-7) Structure: Oxolanone (γ-lactone) with a 3-iodopropyl substituent. Properties: Higher lipophilicity due to the iodopropyl chain compared to 5-Iodooxan-2-ol’s hydroxyl group. PubChem ID: 10944960 . Applications: Likely used as a synthetic intermediate in organic chemistry.
Iohexol (CAS: 66108-95-0) Structure: Triiodinated benzamide derivative with dihydroxypropyl groups. Stability: Stable under recommended storage conditions but incompatible with strong oxidizers . Applications: Non-ionic contrast agent in medical imaging (e.g., Omnipaque®) due to high water solubility and low toxicity .
5′-Iodo-5′-deoxyadenosine (CAS: Not specified) Structure: Iodinated nucleoside with a deoxyribose moiety. Applications: Potential use in biochemical studies, such as radiolabeling or enzyme inhibition .
Physicochemical Properties Comparison
*Estimated data for 5-Iodooxan-2-ol based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
